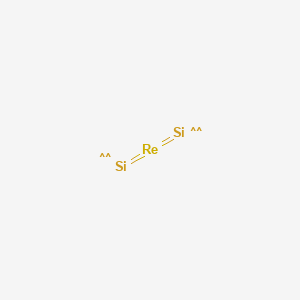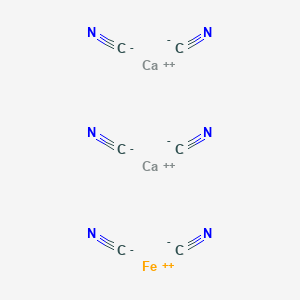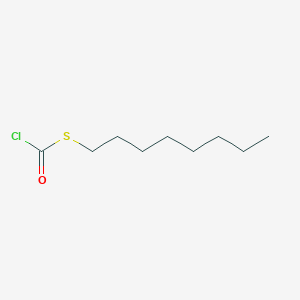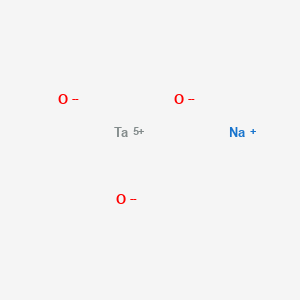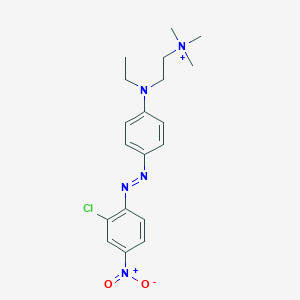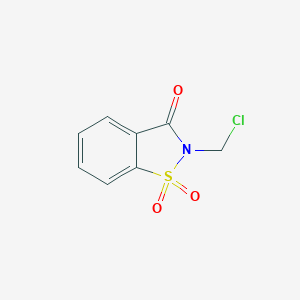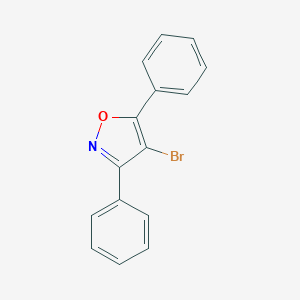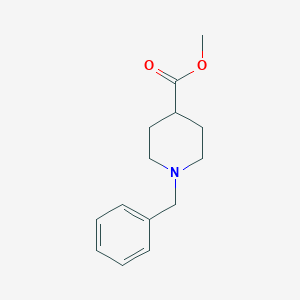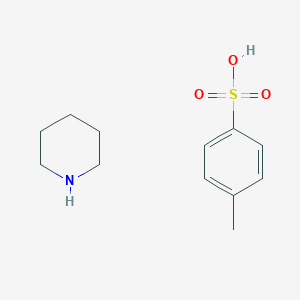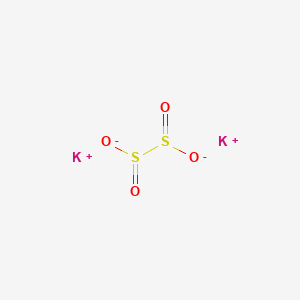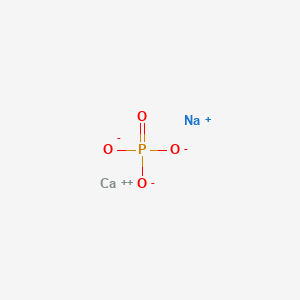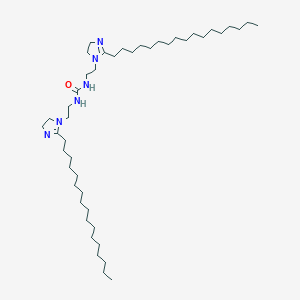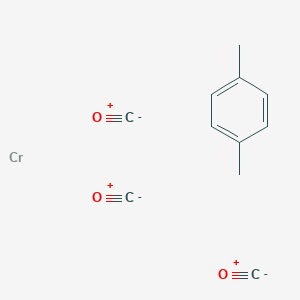
Tricarbonyl(p-xylene)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricarbonyl(p-xylene)chromium, also known as Cr(CO)3(p-xylene), is a coordination complex of chromium that has gained significant attention in the field of organic synthesis due to its unique catalytic properties. This compound is a yellow crystalline solid that is soluble in common organic solvents such as chloroform and benzene.
Scientific Research Applications
Tricarbonyl(p-xylene)chromium has been widely used as a catalyst in various organic synthesis reactions. It has been shown to be effective in the synthesis of various organic compounds such as aldehydes, ketones, and carboxylic acids. Additionally, it has been used in the synthesis of natural products such as terpenoids and steroids. The catalytic activity of tricarbonyl(p-xylene)chromium is due to its ability to activate C-H bonds, which allows for the formation of new carbon-carbon bonds.
Mechanism Of Action
The mechanism of action of tricarbonyl(p-xylene)chromium involves the activation of C-H bonds through the formation of a chromium-carbon intermediate. This intermediate undergoes a series of reactions that ultimately lead to the formation of a new carbon-carbon bond. The catalytic activity of tricarbonyl(p-xylene)chromium is highly dependent on the nature of the substrate and the reaction conditions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of tricarbonyl(p-xylene)chromium. However, it has been shown to be relatively stable and non-toxic under normal laboratory conditions. It is important to note that this compound should be handled with care as it is a potential carcinogen.
Advantages And Limitations For Lab Experiments
Tricarbonyl(p-xylene)chromium has several advantages as a catalyst in organic synthesis reactions. It is relatively inexpensive, easy to handle, and has a high catalytic activity. Additionally, it can be easily synthesized in the laboratory. However, it also has some limitations. It is sensitive to air and moisture, which can lead to the formation of unwanted by-products. Additionally, it can be difficult to separate from the reaction mixture, which can lead to contamination of the final product.
Future Directions
There are several future directions for the research on tricarbonyl(p-xylene)chromium. One potential direction is the development of new synthetic methods that utilize this compound as a catalyst. Additionally, there is a need for further research on the mechanism of action of tricarbonyl(p-xylene)chromium, which could lead to the development of more efficient catalysts. Finally, there is a need for research on the toxicity and environmental impact of tricarbonyl(p-xylene)chromium, which could inform the development of safer and more sustainable synthetic methods.
Conclusion
Tricarbonyl(p-xylene)chromium is a coordination complex of chromium that has shown significant potential as a catalyst in organic synthesis reactions. It has a high catalytic activity and can be easily synthesized in the laboratory. However, it also has some limitations and potential toxicity concerns. Further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and sustainable synthetic methods.
Synthesis Methods
The synthesis of tricarbonyl(p-xylene)chromium can be achieved by the reaction of chromium hexacarbonyl with p-xylene in the presence of a reducing agent such as sodium amalgam. The reaction proceeds through the reduction of chromium hexacarbonyl to tricarbonylchromium, followed by the substitution of one CO ligand with p-xylene. The resulting product is then purified by recrystallization from a suitable solvent.
properties
CAS RN |
12129-27-0 |
|---|---|
Product Name |
Tricarbonyl(p-xylene)chromium |
Molecular Formula |
C11H10CrO3 6* |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
carbon monoxide;chromium;1,4-xylene |
InChI |
InChI=1S/C8H10.3CO.Cr/c1-7-3-5-8(2)6-4-7;3*1-2;/h3-6H,1-2H3;;;; |
InChI Key |
SZFONDSPNNKEQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Canonical SMILES |
CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



